molecular formula C20H23N3O2 B2688647 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)urea CAS No. 905778-39-4

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)urea

Cat. No.: B2688647
CAS No.: 905778-39-4
M. Wt: 337.423
InChI Key: PUHKYDKNNOGAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization Initiators

The compound's derivatives have shown utility in initiating the polymerization of ε-caprolactone. Selective formation of homoleptic and heteroleptic 2,5-bis(N-aryliminomethyl)pyrrolyl yttrium complexes demonstrates the compound's role in controlling the introduction of pyrrolyl ligands to yttrium atoms. This process is fine-tuned by adjusting the ligand's bulkiness, resulting in varying coordination geometries and initiating ε-caprolactone polymerization with high efficiency (Matsuo, Tani, & Mashima, 2001).

Antimicrobial Activity

Novel derivatives have been synthesized and evaluated for antimicrobial activity, revealing their potential as significant antimicrobial agents. The presence of heterocyclic rings and methoxy groups enhances their antibacterial and antifungal activities, offering a promising template for developing new therapeutic tools (Hublikar et al., 2019).

Synthesis Methods

Innovative synthesis methods for creating specific derivatives of the compound have been explored, including carbonylation reactions and substitution reactions, leading to high-yield products. These methods underline the compound's versatility and potential for further chemical modifications (Sarantou & Varvounis, 2022).

Reactivity Studies

Research into the reactivity of similar heterocyclic derivatives has provided insights into their potential applications, including the possibility of inhibitory activity against specific proteins, highlighting the compound's relevance in biochemical and medicinal chemistry contexts (Hossain et al., 2018).

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-6-4-7-18(15(14)2)23(19-8-5-13-21-19)20(24)22-16-9-11-17(25-3)12-10-16/h4,6-7,9-12H,5,8,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHKYDKNNOGAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.